molecular formula C27H23FN6O B608350 KIRA7 CAS No. 1937235-76-1

KIRA7

Cat. No. B608350
CAS RN: 1937235-76-1
M. Wt: 466.5204
InChI Key: BMEJPYIGRYVVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KIRA7 is an imidazopyrazine compound . It is known to bind the IRE1α kinase with an IC50 of 110 nM to allosterically inhibit its RNase activity . KIRA7 has been reported to have an anti-fibrotic effect .


Molecular Structure Analysis

The chemical formula of KIRA7 is C27H23FN6O . Its exact mass is 466.19 and its molecular weight is 466.520 . The elemental composition includes Carbon (69.51%), Hydrogen (4.97%), Fluorine (4.07%), Nitrogen (18.01%), and Oxygen (3.43%) .


Physical And Chemical Properties Analysis

KIRA7 is a solid substance . Its chemical formula is C27H23FN6O and it has a molecular weight of 466.51 .

Scientific Research Applications

Anti-Fibrotic Effects in Pulmonary Fibrosis

KIRA7, a small molecule inhibitor of the IRE1α kinase/RNase, has demonstrated potential in treating idiopathic pulmonary fibrosis (IPF). This molecule can decrease terminal unfolded protein response (UPR) signaling and prevent lung fibrosis. Notably, KIRA7 has shown efficacy in reversing established fibrosis when administered after the onset of disease symptoms. This suggests that KIRA7 could be a valuable therapeutic option for pulmonary fibrosis, targeting the IRE1α pathway as a key mechanism in the disease process (Thamsen et al., 2018).

Relationship with Insulin Sensitivity and Metabolic Syndrome

The IGF-I kinase receptor activation assay (KIRA) has been utilized to better understand the IGF-I system's role in metabolic syndrome and insulin sensitivity. Research has shown that IGF-I bioactivity is closely related to insulin levels and the presence of metabolic syndrome. This highlights the potential of KIRA as a diagnostic tool in metabolic diseases and provides insights into the complex interactions between growth hormones, insulin, and metabolic health (Brugts et al., 2010).

Mechanism of Action

KIRA7 binds to the IRE1α kinase to allosterically inhibit its RNase activity . This action has an anti-fibrotic effect . A study suggests that KIRA7 acts at an early stage of IRE1 activation by interfering with IRE1 face-to-face dimer formation, thus disabling the activation of the RNase domain .

Future Directions

KIRA7 has shown promise in the field of pulmonary fibrosis treatment . It was found to decrease terminal UPR signaling and prevent lung fibrosis when provided systemically to mice at the time of bleomycin exposure . These results suggest that IRE1α may be a promising target in pulmonary fibrosis and that kinase inhibitors of IRE1α like KIRA7 may eventually be developed into efficacious anti-fibrotic drugs .

properties

CAS RN

1937235-76-1

Product Name

KIRA7

Molecular Formula

C27H23FN6O

Molecular Weight

466.5204

IUPAC Name

1-(4-(8-Amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl)-3-(3-fluorophenyl)urea

InChI

InChI=1S/C27H23FN6O/c1-27(11-12-27)25-33-22(23-24(29)30-13-14-34(23)25)20-9-10-21(19-8-3-2-7-18(19)20)32-26(35)31-17-6-4-5-16(28)15-17/h2-10,13-15H,11-12H2,1H3,(H2,29,30)(H2,31,32,35)

InChI Key

BMEJPYIGRYVVEF-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(F)=C1)NC2=C3C=CC=CC3=C(C4=C5C(N)=NC=CN5C(C6(C)CC6)=N4)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KIRA7;  KIRA 7;  KIRA-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KIRA7
Reactant of Route 2
KIRA7
Reactant of Route 3
Reactant of Route 3
KIRA7
Reactant of Route 4
Reactant of Route 4
KIRA7
Reactant of Route 5
Reactant of Route 5
KIRA7
Reactant of Route 6
KIRA7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.